molecular formula C9H20Si2 B14660539 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline CAS No. 51342-13-3

1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline

Cat. No.: B14660539
CAS No.: 51342-13-3
M. Wt: 184.42 g/mol
InChI Key: OATJZRYQCRIPTK-UHFFFAOYSA-N
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Description

1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Platinum-based catalysts are frequently used.

    Temperature: The reaction is usually carried out at elevated temperatures, often between 50-100°C.

    Solvent: Solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into different organosilicon compounds.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halogenated compounds or organometallic reagents are often employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.

    Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions are crucial in its applications in materials science and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,4,6-Pentamethyl-2,3-dihydronaphthalene
  • 1,2,2,6,6-Pentamethyl-4-piperidone
  • 2,2,4,6,6-Pentamethylheptane

Uniqueness

1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is unique due to its dual silicon atoms and multiple methyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.

Properties

CAS No.

51342-13-3

Molecular Formula

C9H20Si2

Molecular Weight

184.42 g/mol

IUPAC Name

1,1,2,2,4-pentamethyl-3,6-dihydrodisiline

InChI

InChI=1S/C9H20Si2/c1-9-6-7-10(2,3)11(4,5)8-9/h6H,7-8H2,1-5H3

InChI Key

OATJZRYQCRIPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC[Si]([Si](C1)(C)C)(C)C

Origin of Product

United States

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